molecular formula C14H9NO B1654531 6-Phenanthridinecarboxaldehyde CAS No. 24160-09-6

6-Phenanthridinecarboxaldehyde

Cat. No. B1654531
Key on ui cas rn: 24160-09-6
M. Wt: 207.23 g/mol
InChI Key: LQKLIIZGUIIKLD-UHFFFAOYSA-N
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Patent
US05290936

Procedure details

In the next step, a mixture of 6-(2-hydroxy-1-hydroxymethyl)-phenanthridine (24) (6 g, 31 mmoles) and finely powdered selenium dioxide (3.8 g, 34 mmoles) is refluxed in ethyl acetate (125 ml) for 10 hours. The deep red solution that form is then filtered while hot through celite, before evaporating to dryness. The resulting solid is digested in warm 1M hydrochloric acid (125 ml), filtered and partially neutralized with sodium bicarbonate. The initial red precipitate is filtered off before completely neutralizing the solution. The resulting pale yellow solid is filtered off and recrystallized from acetone/petroleum ether to give 2.7 g of 6-formylphenanthridine (yield=42%).
Name
6-(2-hydroxy-1-hydroxymethyl)-phenanthridine
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
OC[CH:3]([C:6]1[N:7]=[C:8]2[C:13](=[C:14]3[C:19]=1[CH:18]=[CH:17][CH:16]=[CH:15]3)[CH:12]=[CH:11][CH:10]=[CH:9]2)CO.[Se](=O)=[O:21]>C(OCC)(=O)C>[CH:3]([C:6]1[N:7]=[C:8]2[C:13](=[C:14]3[C:19]=1[CH:18]=[CH:17][CH:16]=[CH:15]3)[CH:12]=[CH:11][CH:10]=[CH:9]2)=[O:21]

Inputs

Step One
Name
6-(2-hydroxy-1-hydroxymethyl)-phenanthridine
Quantity
6 g
Type
reactant
Smiles
OCC(CO)C=1N=C2C=CC=CC2=C2C=CC=CC12
Name
Quantity
3.8 g
Type
reactant
Smiles
[Se](=O)=O
Step Two
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The deep red solution that form is then filtered while hot through celite
CUSTOM
Type
CUSTOM
Details
before evaporating to dryness
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The initial red precipitate is filtered off
FILTRATION
Type
FILTRATION
Details
The resulting pale yellow solid is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from acetone/petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1N=C2C=CC=CC2=C2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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